4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazolidinone ring, a sulfonamide group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable aldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone, which is then cyclized to form the thiazolidinone ring.
Attachment of the Ethyl Linker: The thiazolidinone intermediate is then reacted with an appropriate alkylating agent, such as ethyl bromide, to introduce the ethyl linker.
Sulfonamide Formation: The final step involves the reaction of the ethyl-linked thiazolidinone with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
This compound has shown potential as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes. Inhibitors of these enzymes are used in the treatment of conditions like glaucoma, epilepsy, and certain types of cancer .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide exerts its effects involves binding to the active site of target enzymes, such as carbonic anhydrase. The sulfonamide group interacts with the zinc ion in the enzyme’s active site, inhibiting its activity and thus modulating the physiological processes it controls .
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide: shares similarities with other thiazolidinone derivatives, such as:
Uniqueness
What sets this compound apart is its combination of a thiazolidinone ring with a sulfonamide group, providing a unique scaffold for enzyme inhibition and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S3/c12-19(15,16)9-3-1-8(2-4-9)5-6-13-10(14)7-18-11(13)17/h1-4H,5-7H2,(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJMDOCGQMKRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.